3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O7/c25-17(21-13-1-5-15(6-2-13)23(27)28)19-9-11-31-12-10-20-18(26)22-14-3-7-16(8-4-14)24(29)30/h1-8H,9-12H2,(H2,19,21,25)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAASRPTVWGLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCOCCNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea typically involves multi-step organic reactions. One common approach is the reaction of 4-nitrophenyl isocyanate with 2-(2-aminoethoxy)ethylamine, followed by further functionalization with 4-nitrophenyl isocyanate to introduce the second nitrophenyl group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure which includes:
- Molecular Formula: C₁₈H₁₈N₄O₄
- Molecular Weight: 366.36 g/mol
- Functional Groups: Contains nitro groups, urea functionalities, and ether linkages.
This structural complexity contributes to its diverse applications in chemical synthesis and biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of the compound exhibit promising anticancer properties. For instance, compounds containing the nitrophenyl moiety have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Case Study:
A study evaluated the cytotoxic effects of related compounds on human breast cancer cells, revealing that modifications of the nitrophenyl group significantly enhanced antiproliferative activity. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .
Antimicrobial Properties
The compound has been investigated for its antimicrobial efficacy against a range of pathogens. The presence of the nitrophenyl group is crucial for enhancing the antibacterial activity.
Data Table: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound could be developed into a potent antimicrobial agent .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on urease and protease enzymes. The urea moiety plays a critical role in binding to the active sites of these enzymes, thereby inhibiting their activity.
Case Study:
Inhibition assays demonstrated that derivatives of this compound could effectively inhibit urease activity in vitro, suggesting potential applications in treating conditions like kidney stones where urease plays a significant role .
Drug Delivery Systems
The unique structure allows for potential applications in drug delivery systems, particularly as a carrier for targeting specific tissues or cells. The incorporation of the nitrophenyl group can enhance solubility and bioavailability.
Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with specific properties, such as conducting polymers or hydrogels.
Research Insight:
Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications .
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups can participate in electron transfer reactions, while the urea functionality can form hydrogen bonds with biological molecules. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with five analogs from the evidence, highlighting key structural differences and functional properties:
Key Findings from Comparative Analysis
Electronic Effects :
- The target compound’s dual nitro groups and carbamoyl spacer create a polarized structure, favoring hydrogen bonding and electrostatic interactions. This contrasts with 1-(4-chloro-2-nitrophenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea , where chloro and trifluoromethyl substituents enhance lipophilicity but reduce hydrogen-bonding capacity.
Solubility and Stability :
- The ethoxyethyl spacer in the target compound may improve solubility in polar solvents compared to 1,3-bis(4-nitrophenyl)urea , which lacks flexible spacers. However, S15 (piperidinylethyl-substituted urea) demonstrates that amine groups can further enhance aqueous solubility.
Synthetic Routes: Electrochemical methods (e.g., reduction of nitro precursors in ethanol) and catalytic hydrogenation (e.g., palladium-mediated reduction) are common for nitro-containing ureas. The target compound likely requires multi-step synthesis involving nitro retention or coupling.
Biological Relevance :
- Ureas with extended spacers (e.g., the target compound) show promise in targeting enzymes or receptors due to their ability to bridge interaction sites. For example, S15 was optimized for Nek2 inhibition, while 1-(2-chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea ’s sulfonyl group may enhance binding to sulfonamide-sensitive targets.
Biological Activity
The compound 3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.33 g/mol. The structure contains multiple functional groups, including nitro, urea, and ether moieties, which contribute to its biological properties.
Key Chemical Properties:
- Molecular Weight: 374.33 g/mol
- LogP: 0.840 (indicating moderate lipophilicity)
- Water Solubility: LogSw = -2.27 (suggesting low solubility)
- Polar Surface Area: 129.285 Ų
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity: Nitro compounds are known for their broad-spectrum antimicrobial properties. The presence of nitro groups in the structure is believed to enhance redox reactions within microbial cells, leading to cell death . This compound may exhibit activity against various pathogens, including bacteria and fungi.
- Anticancer Properties: Research indicates that compounds with similar structures display significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth . The urea and carbamoyl groups may play a role in modulating cellular pathways involved in cancer progression.
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, which can lead to therapeutic effects in conditions like hypertension or inflammation by modulating biochemical pathways .
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various nitro-containing compounds, including derivatives similar to the target compound. Results indicated that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Study 2: Anticancer Activity
In vitro studies on similar urea derivatives demonstrated potent cytotoxic effects against MCF-7 breast cancer cells. The IC50 values for these derivatives were reported between 10-30 µM, suggesting that modifications in the side chains could enhance their anticancer activity .
Study 3: Mechanistic Insights
Mechanistic studies revealed that compounds with nitro groups induce oxidative stress in cells, leading to apoptosis through mitochondrial pathways. This effect was confirmed using flow cytometry and caspase activation assays .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process starting with 4-nitroaniline and a functionalized isocyanate. For example, urea derivatives are often synthesized via nucleophilic substitution or carbamate coupling reactions under controlled conditions (e.g., anhydrous solvents like DMF or acetonitrile, temperatures between 60–80°C). Yield optimization requires careful purification via column chromatography or recrystallization to isolate the product from byproducts like unreacted nitroaromatic intermediates .
Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structural integrity of this compound?
- NMR : The aromatic protons of the 4-nitrophenyl groups appear as distinct doublets in the δ 7.5–8.5 ppm range. The urea NH protons typically show broad peaks near δ 6.5–7.0 ppm, while the ethoxyethyl linker protons resonate as triplets/multiplets in δ 3.5–4.0 ppm.
- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretching) and ~1340 cm⁻¹ (symmetric NO₂ stretching) confirm nitro groups. Urea carbonyl (C=O) stretches appear at ~1640–1680 cm⁻¹ .
Q. What are the preliminary biological screening strategies for assessing this compound’s pharmacological potential?
Initial assays include:
- Enzyme inhibition studies : Testing against kinases or oxidoreductases (e.g., FAD-dependent enzymes) using fluorometric or colorimetric assays.
- Cytotoxicity profiling : Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How does the electronic nature of the 4-nitrophenyl substituents influence binding affinity to biological targets?
The nitro group’s electron-withdrawing effect enhances hydrogen-bonding interactions with enzyme active sites. Computational docking studies (e.g., AutoDock Vina) reveal that the nitro moiety stabilizes binding via π-π stacking with aromatic residues (e.g., tyrosine or tryptophan) in targets like oxidoreductases .
Q. What experimental approaches resolve contradictions in observed vs. predicted bioactivity data for this compound?
Discrepancies may arise from off-target effects or solubility limitations. Strategies include:
- SAR analysis : Modifying the ethoxyethyl linker length or nitro group position to assess activity trends.
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation in DMSO/PEG mixtures to improve bioavailability .
Q. How can crystallographic fragment screening elucidate this compound’s interaction with FAD-dependent oxidoreductases?
High-resolution X-ray crystallography (e.g., at 1.8 Å resolution) identifies binding modes in enzyme active sites. For example, fragment screening with Chaetomium thermophilum oxidoreductase revealed hydrogen bonds between the urea carbonyl and FAD’s adenine moiety, while nitro groups interact with hydrophobic pockets .
Q. What methodologies validate the stability of this compound under physiological conditions (pH 7.4, 37°C)?
- HPLC-MS stability assays : Monitor degradation products over 24–72 hours.
- Kinetic solubility studies : Measure solubility in PBS or simulated gastric fluid.
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core modifications : Replace the ethoxyethyl linker with alkyl or aryl spacers.
- Substituent variation : Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to compare with nitro’s electron-withdrawing effects.
- Biological validation : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity .
Q. What are the challenges in achieving enantiomeric purity for urea derivatives with chiral centers?
Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) or asymmetric synthesis with chiral auxiliaries (e.g., Evans’ oxazolidinones) can resolve enantiomers. Racemization risks during synthesis necessitate low-temperature conditions and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
